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Compound of Interest

Compound Name: 1-Bromo-6-(methylsulfanyl)hexane
CAS No.: 87243-82-1
Cat. No.: B3058015
Get Quote
. J

CAS: 87243-82-1 Formula: C7H1sBrS Molecular Weight: 211.16 g/mol

Executive Summary

1-Bromo-6-(methylsulfanyl)hexane (also known as 1-Bromo-6-methylthiohexane) is a
bifunctional aliphatic building block characterized by a terminal alkyl bromide and a distal
methyl sulfide moiety. This C6-linker is critical in medicinal chemistry for constructing PROTACs
(Proteolysis Targeting Chimeras) and bivalent ligands, where the hexyl chain provides an
optimal spatial separation (approx. 8—9 A) between warheads.

Unlike simple alkyl halides, the methylthio group offers a unique handle for metabolic tuning; it
can be selectively oxidized to a sulfoxide or sulfone to modulate polarity (logP) and hydrogen-
bond accepting capability without altering the carbon skeleton. This guide outlines the
synthesis, reactivity, and strategic application of CAS 87243-82-1 in high-value organic
synthesis.

Chemical & Physical Profile
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Property Value | Description Note

o May darken upon storage due
Appearance Colorless to pale yellow liquid
to trace HBr/Br2 release.

High-boiling at atm pressure
N ) ~110-115 °C at 10 mmHg o
Boiling Point ) (>230 °C); vacuum distillation
(Predicted)
recommended.

) Denser than water; facilitates
Density ~1.18 g/mL )
phase separation.

Soluble in DCM, THF, Et20,

Solubility Immiscible with water.
Toluene
- Cold storage (2-8 °C) Sensitive to light and oxidation
Stability ] )
recommended (sulfide — sulfoxide).

- . . Susceptible to S_N2
Reactivity Electrophilic (Alkyl Bromide) ]
displacement.

Synthesis Protocol: Mono-Alkylation Strategy

Objective: Synthesize 1-Bromo-6-(methylsulfanyl)hexane from 1,6-dibromohexane while
minimizing the formation of the bis-substituted byproduct, 1,6-bis(methylsulfanyl)hexane.

Retrosynthetic Logic

Direct methylation of 6-bromo-1-hexanethiol is possible but requires expensive starting
materials. The most scalable and cost-effective route is the statistical nucleophilic substitution
of 1,6-dibromohexane with sodium thiomethoxide (NaSMe).

Experimental Procedure (Self-Validating Protocol)

e Reagents:
o 1,6-Dibromohexane (3.0 equivalents) — Excess is critical to suppress bis-substitution.

o Sodium Thiomethoxide (NaSMe) (1.0 equivalent) — Limiting reagent.
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o Solvent: THF or Ethanol (Anhydrous).

o Temperature: 0 °C to Room Temperature (RT).

o Step-by-Step Methodology:

o Preparation: Charge a flame-dried 3-neck flask with 1,6-dibromohexane (3 eq) and
anhydrous THF under inert atmosphere (N2 or Ar). Cool to 0 °C.

o Addition: Dissolve NaSMe (1 eq) in a minimal volume of methanol or add as a solid in
small portions over 30 minutes. Rationale: Slow addition keeps the local concentration of
nucleophile low relative to the dibromide, favoring mono-substitution.

o Reaction: Allow the mixture to warm to RT and stir for 4—6 hours. Monitor by TLC
(Hexane/EtOAc 9:1). The product (R_f ~0.5) will appear distinct from the starting
dibromide (R_f ~0.8) and the bis-product (R_f ~0.2).

o Quench & Workup: Dilute with Diethyl Ether (Et20) and wash with water (x2) and brine
(x1). The excess dibromide remains in the organic layer.

o Purification (Critical):
= Dry organic layer over MgSOa4 and concentrate.

» Distillation: Perform fractional vacuum distillation. The unreacted 1,6-dibromohexane will
distill first, followed by the desired product.

» Alternative: Flash column chromatography (Silica gel, 100% Hexanes — 5%
EtOAc/Hexanes).

Reaction Pathway Visualization

1,6-Dibromohexane
(3.0 eq)

NaSMe

(1.0 eq)

Major Pathway Over-react tion
(Kinetic Control) s 1-Bromo-6-(methylsulfanyl)hexane | _ _(If NaSMe excess)_, 1,6-bis(methylsulfanyl)hexane
(Target) (Impurity)
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Figure 1: Statistical synthesis pathway prioritizing mono-substitution via stoichiometry control.

Reactivity & Functionalization[1]

The utility of CAS 87243-82-1 lies in its orthogonal reactivity. The alkyl bromide is a "hard"
electrophile susceptible to displacement, while the thioether is a "soft" nucleophile that is stable
to basic conditions but sensitive to oxidation.

Nucleophilic Displacement (The "Linker" Function)

The primary application is the alkylation of amines, phenols, or thiols to install the hexyl-
thioether chain.

e Reaction: R-NH2z + Br-(CHz2)e-SMe — R-NH-(CHz)s-SMe
e Conditions: K2COz3/DMF or Cs2COs/Acetonitrile, 60 °C.

e Use Case: Attaching E3 ligase ligands (e.g., Thalidomide or VHL ligands) to the linker in
PROTAC synthesis.

Sulfur Oxidation (Metabolic Tuning)

Once the linker is installed, the sulfide (-S-) can be oxidized to a sulfoxide (-SO-) or sulfone (-
S0O2-).

o Reagent: m-CPBA (1 eq for Sulfoxide, 2+ eq for Sulfone).
e Impact:
o Sulfide: Lipophilic, electron-rich.
o Sulfone: Polar, strong H-bond acceptor, metabolically stable.

o This allows "late-stage functionalization" to optimize the pharmacokinetic profile of a drug
candidate.
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Divergent Synthesis Diagram

1-Bromo-6-(methylsulfanyl)hexane
(CAS 87243-82-1)
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Path A: Nucleophilic Substitution (Linker Install)
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i
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I
I
|
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Sulfone (-SO2-)
Polar/Stable
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Figure 2: Divergent reactivity allowing both linker installation and physicochemical property
modulation.

Applications in Drug Development|[1]
PROTAC Linker Design

The 6-carbon chain is a classic "Goldilocks" length for PROTACSs. It is long enough to allow the
E3 ligase and the Target Protein (POI) to fold together (ternary complex formation) but short
enough to prevent "hook effects" or entropic penalties.

o Advantage of S-Me: Unlike a simple hexyl chain (hydrophobic), the sulfur atom introduces a
dipole and potential metabolic handle. It mimics the size of a methylene group (-CHz-) but
with different electronic properties.

Fragment-Based Drug Discovery (FBDD)
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The -(CHz2)s-SMe motif acts as a "lipophilic tail" that can reach into deep hydrophobic pockets
of enzymes or receptors (e.g., GPCRSs). The terminal methyl sulfide can interact with aromatic
residues (Methionine-Aromatic interaction) in the binding pocket.

Safety & Handling

» Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
e Odor Control: Thioethers often possess a disagreeable "cabbage-like" or "garlic" odor.

o Protocol: All glassware and waste must be treated with a dilute bleach solution (Sodium
Hypochlorite) before removal from the fume hood. Bleach oxidizes the sulfide to the
odorless sulfoxide/sulfone.

o Storage: Store under Nitrogen at 2—8 °C. The bromide is stable, but the sulfur is prone to air
oxidation over months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [1-Bromo-6-(methylsulfanyl)hexane: Technical
Monograph & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058015/docs#1-bromo-6-methylsulfanyl-hexane-
technical-monograph-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-6-_methylsulfanyl_hexane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-6-_methylsulfanyl_hexane
https://www.benchchem.com/product/b3058015/docs#1-bromo-6-methylsulfanyl-hexane-technical-monograph-application-guide
https://www.benchchem.com/product/b3058015/docs#1-bromo-6-methylsulfanyl-hexane-technical-monograph-application-guide
https://www.benchchem.com/product/b3058015/docs#1-bromo-6-methylsulfanyl-hexane-technical-monograph-application-guide
https://www.benchchem.com/product/b3058015/docs#1-bromo-6-methylsulfanyl-hexane-technical-monograph-application-guide
https://www.benchchem.com/product/b3058015?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

